6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Description
6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.221. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can mediate rna modification . They may interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in rna modification . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the interaction between the compound and its targets .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetic profiles, with factors such as bioavailability and half-life varying significantly between individuals
Result of Action
It’s known that similar compounds can have a range of effects, including mediating rna modification . The specific effects of this compound would likely depend on the nature of its interaction with its targets and the specific cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, exposure to pollutants, and even the individual’s microbiome can influence how a compound is absorbed, distributed, metabolized, and excreted . These factors can also influence the compound’s interaction with its targets and its overall effect on the organism .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s dimethylamino and dioxo groups, which may form hydrogen bonds or engage in electrostatic interactions with biomolecules .
Cellular Effects
It is plausible that it could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance .
Dosage Effects in Animal Models
The effects of 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile at different dosages in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-(dimethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-11(2)7-6(5-10)8(14)13(4)9(15)12(7)3/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWGGFJIFPLDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.